Hydrolytic Stability vs. Sulfonyl Chloride
Sulfonyl fluorides demonstrate markedly greater hydrolytic stability than sulfonyl chlorides. While specific quantitative hydrolysis rate constants for 3-chloro-1,2-benzoxazole-5-sulfonyl fluoride are not available, class-level inference from systematic studies of over 200 heteroaromatic sulfonyl halides indicates that sulfonyl fluorides are substantially more resistant to hydrolysis by trace water compared to their chloride counterparts [1]. This stability advantage is critical for applications requiring aqueous reaction conditions or long-term storage.
| Evidence Dimension | Hydrolytic stability (resistance to aqueous decomposition) |
|---|---|
| Target Compound Data | Stable under standard laboratory conditions [2] |
| Comparator Or Baseline | 3-Chloro-1,2-benzoxazole-5-sulfonyl chloride (prone to hydrolysis) |
| Quantified Difference | Qualitative assessment: Sulfonyl fluorides are significantly more stable than chlorides in the presence of moisture [1] |
| Conditions | General class behavior of heteroaromatic sulfonyl halides |
Why This Matters
Higher stability reduces batch-to-batch variability and expands the scope of compatible reaction media, lowering procurement risk for aqueous bioconjugation and medicinal chemistry workflows.
- [1] ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Preprint. 2025. View Source
- [2] Kuujia. 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride. CAS: 1934411-90-1. View Source
